2,5-Hexanedione

描述

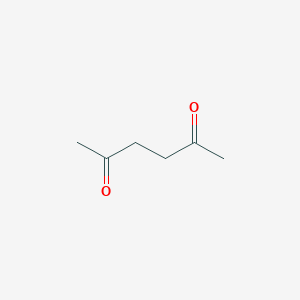

Structure

3D Structure

属性

IUPAC Name |

hexane-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVAMHKKJGICOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8030138 |

Source

|

| Record name | 2,5-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-hexanedione is a clear colorless to amber liquid with a sweet aromatic odor. (NTP, 1992), Liquid that slowly turns yellow; [Merck Index] Colorless to amber liquid with a sweet odor; [CAMEO] Yellow liquid; [Alfa Aesar MSDS] |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

376 °F at 760 mmHg (NTP, 1992) |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

174 °F (NTP, 1992) |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9737 at 68 °F (NTP, 1992) - Less dense than water; will float |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.43 mmHg at 68 °F ; 1.6 mmHg at 77 °F (NTP, 1992), 2.93 [mmHg] |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-13-4 |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-HEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Hexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z8884J3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

22.1 °F (NTP, 1992) |

Source

|

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,5-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Hexanedione, also known as acetonylacetone, is a colorless to pale yellow liquid with a sweet, ethereal odor.[1] It is an aliphatic diketone with the chemical formula C₆H₁₀O₂. This compound is of significant interest to researchers and professionals in drug development and toxicology due to its role as a key neurotoxic metabolite of n-hexane and methyl n-butyl ketone, industrial solvents to which workers may be exposed.[2][3] Understanding the chemical and physical properties of this compound is crucial for studying its mechanism of toxicity, developing analytical methods for its detection, and for its use as a versatile building block in organic synthesis.[4][5]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | hexane-2,5-dione | [6] |

| Synonyms | Acetonylacetone, 1,2-Diacetylethane | [3][6] |

| CAS Number | 110-13-4 | [6] |

| Molecular Formula | C₆H₁₀O₂ | [6] |

| Molecular Weight | 114.14 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Sweet, ethereal | [1] |

| Melting Point | -6 to -5 °C | [1] |

| Boiling Point | 191 °C at 760 mmHg | [1] |

| Density | 0.973 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.43 mmHg at 20 °C | [1] |

| Solubility | Miscible with water, alcohol, and ether | [1] |

| Refractive Index (n20/D) | 1.425 |

Spectral Data

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ 2.19 (s, 6H, 2 x CH₃), δ 2.71 (s, 4H, 2 x CH₂) | [6] |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ 29.76 (CH₃), δ 36.96 (CH₂), δ 206.87 (C=O) | [6] |

| FTIR (Vapor) | Major peaks indicative of C=O and C-H stretching | |

| Mass Spectrometry (EI) | Molecular ion peak (m/z = 114) and characteristic fragmentation patterns | [7][8] |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the hydrolysis of 2,5-dimethylfuran.[1][3]

Procedure:

-

2,5-dimethylfuran is used as the starting material.

-

Hydrolysis is carried out in the presence of a dilute acid catalyst, such as sulfuric acid, in an acetic acid solution.

-

The reaction mixture is heated to facilitate the hydrolysis.

-

Following the reaction, sodium acetate (B1210297) is added to the solution.

-

The mixture is then subjected to fractional distillation to remove lower-boiling point impurities.

-

Water is added to the residue, and further distillation is performed to remove the remaining acetic acid.

-

The final product, this compound, is purified by vacuum distillation.[9]

Another documented method involves the base-catalyzed decomposition of diethyl 2,3-diacetylbutanedioate.[10]

Procedure:

-

20 g of diethyl 2,3-diacetylbutanedioate is mechanically shaken with 250 ml of 5% aqueous sodium hydroxide (B78521) for several days. The reaction is monitored by acidifying a small sample to ensure no starting material precipitates.

-

The resulting solution is saturated with potassium carbonate.

-

The mixture is then extracted with ether.

-

The ether extract is washed with brine to remove any residual alcohol and subsequently dried over anhydrous calcium chloride.

-

The ether is evaporated, and the residue is distilled, collecting the fraction at 192-198 °C to yield this compound.[10]

Purification of this compound

A detailed method for the purification of commercially available or synthesized this compound is as follows:[1]

Procedure:

-

Dissolve the crude this compound in diethyl ether.

-

Stir the ethereal solution with potassium carbonate (approximately one-quarter of the weight of the dione).

-

Filter the solution to remove the potassium carbonate.

-

Dry the filtrate over anhydrous sodium sulfate. Note: Do not use calcium chloride for drying.

-

Filter the solution again to remove the drying agent.

-

Evaporate the ether from the filtrate.

-

Distill the residue under vacuum.

-

For higher purity, redistill the product through a 30 cm Vigreux column.[1]

Analytical Determination in Urine

The quantification of this compound in urine is a critical tool for monitoring occupational exposure to n-hexane. A widely used gas chromatography (GC) method is described below.[11][12]

Procedure:

-

Sample Preparation: Take 5 mL of a urine sample and acidify it to a pH of approximately 0.5 using concentrated hydrochloric acid.

-

Hydrolysis: Heat the acidified urine sample at 90-100 °C for 30 minutes. This step is crucial to hydrolyze any conjugated metabolites of this compound, allowing for the determination of the total amount.[12]

-

Extraction: After cooling the sample to room temperature, add sodium chloride to saturate the solution. Perform a liquid-liquid extraction by adding a known volume of dichloromethane (B109758) (containing an internal standard) and vortexing for 2 minutes.[11][12]

-

Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

-

Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial for analysis.

-

GC Analysis: Inject an aliquot of the dichloromethane extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-1701) and a flame ionization detector (FID) or a mass spectrometer (MS) for quantification.[11]

Signaling Pathways and Logical Relationships

Mechanism of Neurotoxicity

The neurotoxicity of this compound is primarily attributed to its ability to react with lysine (B10760008) residues in proteins, particularly neurofilaments, leading to protein cross-linking and disruption of axonal transport.[3]

Mechanism of this compound Induced Neurotoxicity.

Experimental Workflow for Urinalysis

The following diagram illustrates the key steps in the analytical workflow for determining the concentration of this compound in a urine sample.

Workflow for this compound Urinalysis.

Apoptotic Signaling Pathway

Recent studies have implicated the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) and c-Jun N-terminal kinase (JNK) pathways in this compound-induced neuronal apoptosis.[13]

This compound Induced Apoptotic Pathway.

References

- 1. What is this compound?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]

- 2. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 4. Axonal transport of neurofilament is accelerated in peripheral nerve during this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of pyrrole formation in the alteration of neurofilament transport induced during exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Determination of urinary this compound concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. portlandpress.com [portlandpress.com]

Synthesis of 2,5-Hexanedione from 2,5-Dimethylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-hexanedione from 2,5-dimethylfuran (B142691), a crucial chemical transformation with applications in the synthesis of pharmaceuticals, specialty chemicals, and biofuels. This document details the underlying reaction mechanisms, presents a comparative analysis of various experimental protocols, and offers detailed procedural outlines for laboratory synthesis.

Reaction Mechanism and Principles

The conversion of 2,5-dimethylfuran to this compound is primarily achieved through an acid-catalyzed hydrolysis reaction. The generally accepted mechanism involves the protonation of the furan (B31954) ring, followed by the nucleophilic attack of water, ring-opening, and subsequent tautomerization to yield the final diketone product.

The key steps of the acid-catalyzed hydrolysis are:

-

Protonation: The reaction is initiated by the protonation of the C3 carbon of the furan ring by an acid catalyst, leading to the formation of a resonance-stabilized carbocation.[1]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation at the C2 position.[1] This results in the formation of a hemiacetal intermediate.

-

Ring Opening: The unstable hemiacetal undergoes ring-opening to form an enol-ketone intermediate.[1]

-

Tautomerization: The enol form rapidly tautomerizes to the more stable keto form, yielding this compound.[1]

This process is often carried out in aqueous or biphasic systems to facilitate the interaction of the water-insoluble 2,5-dimethylfuran with the aqueous acid catalyst. The choice of acid, solvent, and reaction conditions significantly influences the reaction rate, yield, and selectivity.

Comparative Analysis of Synthesis Protocols

Various methodologies have been developed for the synthesis of this compound from 2,5-dimethylfuran, each with distinct advantages and limitations. The selection of a specific protocol depends on factors such as desired yield, scalability, and environmental considerations. A summary of key quantitative data from different studies is presented below for easy comparison.

| Catalyst(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | 2,5-Dimethylfuran Conversion (%) | This compound Yield (%) | Reference(s) |

| H₂SO₄ | Water, Cyclohexane (B81311) | 150 | - | High | High | [2] |

| HCl | Water, Cyclohexane | 150 | - | High | High | [2] |

| H₃PO₄ | Water, Cyclohexane | 150 | - | Lower | Lower | [2] |

| H₂SO₄ | Water, Acetic Acid | 75-90 | 36-50 | >98 | ~90 | [3] |

| Al₂(SO₄)₃, Pd/C | Water, THF | - | - | - | 43.5 | [4][5] |

| H₂SO₄ | Water | 50 | 24 | - | up to 95 | [2] |

| Mineral Acids | Water, Methyl Isobutyl Ketone (MIBK) | 150 | - | - | 99 | [6] |

| CO₂ | Water | 150 | 15 | 100 | 95 | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for two key approaches to the synthesis of this compound from 2,5-dimethylfuran: a biphasic system using a mineral acid and a one-pot conversion from biomass-derived intermediates.

Protocol 1: Acid-Catalyzed Hydrolysis in a Biphasic System

This protocol is adapted from studies demonstrating high yields through the use of a water-immiscible organic solvent to continuously extract the product, thereby minimizing side reactions.[2][6]

Materials:

-

2,5-Dimethylfuran (5 mmol)

-

Sulfuric Acid (H₂SO₄, 2 mmol)

-

Water (2 mL)

-

Cyclohexane (5 mL)

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

Procedure:

-

Combine 2,5-dimethylfuran, water, and cyclohexane in the reaction vessel.

-

Add the sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to 150°C with vigorous stirring (300 rpm) to ensure efficient mixing of the two phases.

-

Maintain the reaction at this temperature and monitor the progress by periodically taking samples from the organic phase and analyzing them by Gas Chromatography (GC).

-

Upon completion of the reaction (indicated by the disappearance of the 2,5-dimethylfuran peak in the GC analysis), cool the mixture to room temperature.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by vacuum distillation.

Protocol 2: One-Pot Conversion from Cellulose (B213188) using a Dual Catalyst System

This protocol outlines a more complex, one-pot conversion starting from cellulose, which first gets converted to furanic intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) and then to 2,5-dimethylfuran before the final hydrolysis step. This integrated approach is relevant for biorefinery applications.[4][5]

Materials:

-

Cellulose

-

Aluminum Sulfate (Al₂(SO₄)₃)

-

Palladium on Carbon (Pd/C) catalyst

-

Water

-

Tetrahydrofuran (THF)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, combine cellulose, Al₂(SO₄)₃, and Pd/C catalyst.

-

Add a mixture of water and THF in a specific ratio (e.g., 4:7 v/v). The solvent ratio is critical for optimizing the tandem reactions.[4][5]

-

Pressurize the reactor with hydrogen gas.

-

Heat the reactor to the desired temperature (e.g., 180-200°C) and stir the mixture.

-

The reaction proceeds through several stages: hydrolysis of cellulose to glucose, dehydration to HMF, hydrogenolysis of HMF to 2,5-dimethylfuran, and finally, the hydrolytic ring-opening of 2,5-dimethylfuran to this compound.

-

After the reaction time, cool the reactor, vent the hydrogen, and filter the catalyst.

-

The resulting liquid phase contains the this compound product along with other intermediates and byproducts.

-

Extract the product with an organic solvent and purify using distillation or chromatography.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed hydrolysis of 2,5-dimethylfuran to this compound.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]

- 4. One-Pot Conversion of Cellulose into this compound in H2O-Tetrahydrofuran Co-Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Mechanism of 2,5-Hexanedione Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Hexanedione (2,5-HD) is the primary neurotoxic metabolite of the industrial solvent n-hexane and the ketone methyl n-butyl ketone.[1] Chronic exposure to these parent compounds leads to a debilitating peripheral neuropathy, characterized by a "dying-back" axonopathy.[2] This guide elucidates the core molecular mechanisms underpinning 2,5-HD neurotoxicity, provides detailed experimental protocols for its study, and presents key quantitative data from preclinical research. The central pathogenic event is the covalent modification of neurofilament proteins by 2,5-HD, leading to their cross-linking, aggregation, and the subsequent disruption of axonal transport.[3] This process is further exacerbated by oxidative stress and the induction of neuronal apoptosis. A thorough understanding of these mechanisms is critical for the development of effective diagnostic and therapeutic strategies.

The Core Mechanism: From Metabolism to Axonal Degeneration

The neurotoxicity of 2,5-HD is a multi-step process that begins with the metabolic activation of its parent compounds and culminates in the structural and functional demise of long axons.

Metabolic Activation of n-Hexane

n-Hexane itself is not the direct neurotoxic agent. It undergoes a series of oxidative metabolic reactions, primarily in the liver, to produce 2,5-HD. This biotransformation is a crucial initiating step in the toxic cascade.[1]

The Paal-Knorr Reaction: Pyrrole (B145914) Formation

The defining molecular event in 2,5-HD neurotoxicity is its reaction with the primary amine groups of lysine (B10760008) residues in proteins.[3] This occurs via a classical Paal-Knorr reaction, where the γ-diketone structure of 2,5-HD is perfectly suited to react with primary amines to form stable, five-membered 2,5-dimethylpyrrole adducts.[4] Neurofilament proteins, being abundant in axons and rich in lysine residues, are a primary target for this reaction.[5]

Autoxidation and Protein Cross-Linking

The newly formed pyrrole adducts are not the final effectors of toxicity. These pyrrole rings are susceptible to autoxidation, a process that can be accelerated by oxidative stress within the neuron.[6] This oxidation generates reactive pyrrole species that readily form covalent cross-links with other nearby molecules, including other pyrrole adducts or susceptible amino acid residues on adjacent proteins.[4] This leads to both intramolecular and intermolecular cross-linking of neurofilament proteins, resulting in the formation of high-molecular-weight aggregates.[7][8]

Disruption of Axonal Transport and Axonopathy

The aggregation of cross-linked neurofilaments physically impedes the highly organized system of axonal transport. This vital process, responsible for moving organelles, proteins, and other essential materials from the cell body to the distal axon and back, is severely disrupted. The impairment of axonal transport leads to a "traffic jam" within the axon, causing characteristic axonal swellings filled with accumulated neurofilaments.[3] This ultimately results in a "dying-back" neuropathy, where the distal parts of the longest and largest axons, being most dependent on efficient transport, are the first to degenerate.[2]

Secondary Mechanisms of Neurotoxicity

Beyond the primary mechanism of protein cross-linking, 2,5-HD also incites other damaging cellular processes.

Oxidative Stress

2,5-HD has been shown to induce the production of reactive oxygen species (ROS) and decrease the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[9][10] This state of oxidative stress not only accelerates the autoxidation of pyrrole adducts but also inflicts direct damage to other cellular components, including mitochondria and DNA.[6][11]

Mitochondrial Dysfunction and Apoptosis

Mitochondria are a key target of 2,5-HD-induced toxicity. The compound can lead to mitochondrial-dependent apoptosis.[9] This is mediated through the dysregulation of pro- and anti-apoptotic proteins, such as an increase in Bax and a decrease in Bcl-2 expression, leading to the release of cytochrome c and the activation of caspase-3.[9][10] Furthermore, 2,5-HD has been shown to activate the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) and c-Jun N-terminal kinase (JNK) signaling pathways, which are also implicated in promoting neuronal apoptosis.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on 2,5-HD neurotoxicity.

Table 1: Dose-Response Effects of this compound in Rats

| Parameter | Species/Model | Dose | Duration | Observed Effect | Reference |

| Motor Nerve Conduction Velocity (MNCV) | Wistar Rats | 100 mg/kg/day | 5 weeks | Significant decrease in MNCV | [8] |

| Wistar Rats | 200 mg/kg/day | 5 weeks | More pronounced decrease in MNCV | [8] | |

| Wistar Rats | 400 mg/kg/day | 5 weeks | Severe decrease in MNCV | [8] | |

| Gait Abnormalities | Wistar Rats | 100, 200, 400 mg/kg/day | 5 weeks | Progressive, dose-dependent gait abnormalities | [8] |

| Neurofilament Protein Levels | Wistar Rats | 200 mg/kg/day | 6 weeks | Significant decrease in NF-L, NF-M, and NF-H in cerebral cortex | [14] |

| Wistar Rats | 400 mg/kg/day | 6 weeks | Further significant decrease in NF subunits | [14] | |

| Apoptosis | Sprague-Dawley Rats | 400 mg/kg/day | 5 weeks | Effective induction of neuronal apoptosis in the spinal cord | [12][15] |

Table 2: Pyrrole Adduct Levels in a Rat Model

| Tissue | Dose of n-Hexane | Duration | Pyrrole Adduct Concentration (nmol/g or nmol/mL) | Reference |

| Serum | 500 mg/kg/day | 5 days | 5.4 ± 1.23 nmol/mL | [16] |

| Urine | 500 mg/kg/day | 5 days | ~2.5 nmol/mL | [16] |

| Sciatic Nerve | 500 mg/kg/day | 5 days | ~2.0 nmol/g | [16] |

| Kidney | 500 mg/kg/day | 5 days | ~15.0 nmol/g | [16] |

| Liver | 500 mg/kg/day | 5 days | ~12.5 nmol/g | [16] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 2,5-HD neurotoxicity.

Induction of this compound Neuropathy in Rats

This protocol describes a common method for inducing peripheral neuropathy in rats for subsequent analysis.

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.[15]

-

Housing: Animals are housed in a controlled environment (22°C, 50% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[15]

-

Dosing Solution: this compound is dissolved in saline (0.9% NaCl).

-

Administration: Rats are administered 2,5-HD via intraperitoneal (i.p.) injection at a dose of 400 mg/kg body weight, once daily, five days a week, for a period of 5 weeks.[15] A control group receives an equivalent volume of saline.[15]

-

Monitoring: Animals are monitored weekly for changes in body weight and gait abnormalities using a functional observational battery or a gait scoring system.[17]

Measurement of Nerve Conduction Velocity (NCV)

NCV is a critical functional measure of peripheral nerve health.

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg i.p.).[7]

-

Temperature Control: The animal's body temperature is maintained at 37°C using a heating pad or lamp to ensure accurate and reproducible NCV measurements.[18]

-

Electrode Placement (Sciatic Nerve):

-

Stimulating Electrodes: Bipolar needle electrodes are placed to stimulate the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.[19]

-

Recording Electrodes: Recording electrodes are inserted into the intrinsic foot muscles to record the compound muscle action potential (CMAP).[20]

-

-

Stimulation: A supramaximal stimulus (a stimulus intensity that produces the maximal CMAP response) is delivered at each stimulation point.[19]

-

Data Acquisition: The latency (time from stimulus to the onset of the CMAP) is recorded for both proximal and distal stimulation points. The distance between the two stimulating electrodes is measured.

-

Calculation: NCV (in m/s) is calculated by dividing the distance between the stimulating electrodes (in mm) by the difference in the latencies (in ms) between the proximal and distal stimulation points.

Quantification of Pyrrole Adducts in Tissues

This spectrophotometric method utilizes Ehrlich's reagent to quantify pyrrole adducts.

-

Reagents:

-

Ehrlich's Reagent: 3% 4-dimethylaminobenzaldehyde in a solution of 40% (v/v) methanolic 14% boron trifluoride and 60% (v/v) ethanol.[21]

-

Guanidine (B92328) hydrochloride (70%).[21]

-

2,5-dimethylpyrrole for standard curve preparation.

-

-

Sample Preparation:

-

Assay Procedure:

-

Quantification: The concentration of pyrrole adducts in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of 2,5-dimethylpyrrole.[21]

SDS-PAGE and Western Blotting for Neurofilament Cross-Linking

This protocol is used to visualize the cross-linking of neurofilament proteins.

-

Protein Extraction:

-

Dissect nerve tissue (e.g., spinal cord, sciatic nerve) and homogenize in a cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[22]

-

Centrifuge the homogenate to pellet cellular debris. The supernatant contains the soluble protein fraction.

-

-

SDS-PAGE:

-

Determine the protein concentration of the extracts using a standard assay (e.g., BCA assay).

-

Mix protein samples with Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) and boil for 5 minutes to denature the proteins.[22]

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight.[22]

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[23]

-

Incubate the membrane with primary antibodies specific for neurofilament subunits (NF-L, NF-M, NF-H).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]

-

Detect the signal using a chemiluminescent substrate and expose to X-ray film or an imaging system.[22]

-

-

Analysis: The appearance of high-molecular-weight bands that are immunoreactive to neurofilament antibodies, and a corresponding decrease in the intensity of the monomeric neurofilament bands, is indicative of protein cross-linking.

References

- 1. Gas chromatographic determination of this compound in urine as an indicator of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental neuropathy produced by this compound--a major metabolite of the neurotoxic industrial solvent methyl n-butyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxicity and protein binding of this compound in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperbaric oxygen accelerates the neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nerve Conduction Velocity Measurements [bio-protocol.org]

- 8. This compound downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proapoptotic effects of this compound on pheochromocytoma cells via oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proapoptotic effects of 2,5‑hexanedione on pheochromocytoma cells via oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound induced apoptosis in rat spinal cord neurons and VSC4.1 cells via the proNGF/p75NTR and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. This compound induced reduction in protein content and mRNA expression of neurofilament in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induced apoptosis in rat spinal cord neurons and VSC4.1 cells via the proNGF/p75NTR and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Correlation between Levels of 2, 5-Hexanedione and Pyrrole Adducts in Tissues of Rats Exposure to n-Hexane for 5-Days - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Effect of this compound on light-molecular-weight neurofilaments (NF-L) degradation of rat nerve tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. mmpc.org [mmpc.org]

- 20. In Vivo Electrophysiological Measurement of the Rat Ulnar Nerve with Axonal Excitability Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological Exposure Indices of Pyrrole Adducts in Serum and Urine for Hazard Assessment of n-Hexane Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]

- 23. novateinbio.com [novateinbio.com]

The Biological Conversion of n-Hexane to the Neurotoxin 2,5-Hexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological metabolism of the industrial solvent n-hexane to its neurotoxic metabolite, 2,5-hexanedione. Chronic exposure to n-hexane is a significant occupational hazard, leading to a debilitating peripheral neuropathy. Understanding the metabolic activation of n-hexane is crucial for risk assessment, the development of biomarkers for exposure, and the design of potential therapeutic interventions. This document details the enzymatic pathways involved, presents quantitative data on metabolic kinetics and metabolite concentrations, outlines key experimental protocols, and provides visual representations of the metabolic and experimental workflows.

Introduction

n-Hexane is a volatile organic compound widely used in industrial settings as a solvent in glues, cleaning agents, and for the extraction of vegetable oils.[1] While generally considered of low acute toxicity, chronic inhalation or dermal exposure to n-hexane can lead to a progressive and often irreversible peripheral neuropathy, characterized by sensory and motor deficits.[2][3] The neurotoxic effects of n-hexane are not caused by the parent compound itself, but rather by its biotransformation to the γ-diketone, this compound (2,5-HD).[4][5] This metabolite is responsible for the characteristic axonal damage observed in n-hexane-induced neuropathy.[6] This guide will elucidate the metabolic journey from the inert alkane to the reactive neurotoxin.

The Metabolic Pathway: From n-Hexane to this compound

The metabolic activation of n-hexane to this compound is a multi-step process that primarily occurs in the liver, mediated by the cytochrome P450 (CYP) mixed-function oxidase system.[7][8] The pathway involves a series of oxidation reactions, leading to the formation of several intermediate metabolites.

The initial and rate-limiting step is the hydroxylation of n-hexane to form hexanols.[6] While hydroxylation can occur at the 1-, 2-, or 3-position of the hexane (B92381) chain, the formation of 2-hexanol (B165339) is the critical step in the toxification pathway.[6] This reaction is primarily catalyzed by CYP2E1 and CYP2B6.[9] Subsequent oxidation of 2-hexanol by alcohol dehydrogenases yields 2-hexanone (B1666271) (also known as methyl n-butyl ketone).[10]

Further metabolism of 2-hexanone proceeds through two main routes that converge to produce this compound. One pathway involves the ω-1 hydroxylation of 2-hexanone to form 5-hydroxy-2-hexanone (B1204603).[10] The other pathway involves the reduction of 2-hexanone to 2,5-hexanediol, which is then oxidized to 5-hydroxy-2-hexanone.[10] Finally, 5-hydroxy-2-hexanone is oxidized to the ultimate neurotoxic metabolite, this compound.[11]

Detoxification pathways also exist, such as the formation of 1-hexanol (B41254) and 3-hexanol, which are less efficiently converted to neurotoxic metabolites.[6]

Mechanism of Neurotoxicity

The neurotoxicity of this compound stems from its ability to form pyrrole (B145914) adducts with the ε-amino groups of lysine (B10760008) residues in proteins.[2] This reaction, known as the Paal-Knorr reaction, leads to the cross-linking of neurofilament proteins within the axon.[12][13] The accumulation of these cross-linked neurofilaments disrupts axonal transport, leading to axonal swelling and, ultimately, degeneration of the nerve fiber.[6] This process predominantly affects long, large-diameter axons, explaining the characteristic distal sensory and motor deficits observed in n-hexane neuropathy.[2]

Data Presentation

Enzyme Kinetics

The initial hydroxylation of n-hexane is a critical step in its metabolic activation. The following table summarizes the apparent kinetic parameters for the formation of hexanols from n-hexane by rat liver microsomes.

| Metabolite | Apparent Km (μM) | Vmax (nmol/mg protein/min) | Reference |

| 1-Hexanol | 0.4 and 300 | 0.09 and 1.2 | Toftgard et al. 1986, as cited in[2] |

| 2-Hexanol | 6 and 1,100 | 1 and 4.6 | Toftgard et al. 1986, as cited in[2] |

Table 1: Apparent kinetic parameters for n-hexane hydroxylation in rat liver microsomes. The data is best described by a two-enzyme system.

Metabolite Concentrations in Biological Samples

The quantification of n-hexane and its metabolites in biological fluids is essential for biomonitoring of exposure.

| Analyte | Matrix | Species | Exposure/Dose | Concentration | Reference |

| n-Hexane | Blood | Human | 102 ppm (4 hours) | 0.183 mg/L | [2] |

| n-Hexane | Blood | Human | 204 ppm (4 hours) | 0.3347 mg/L | [2] |

| This compound | Serum | Rat | 570 mg/kg (gavage) | 24 µg/mL (peak) | [2] |

| This compound | Serum | Rat | 1,140 mg/kg (gavage) | 44 µg/mL (peak) | [2] |

| This compound | Serum | Rat | 4,000 mg/kg (gavage) | 53 µg/mL (peak) | [2] |

| This compound | Urine | Human | Occupational | 5.4 mg/L (mean) | [4] |

| 2-Hexanol | Urine | Human | Occupational | 0.19 mg/L (mean) | [4] |

| Free this compound | Urine | Human | Non-occupational | <12.0–77.9 µg/L | [11] |

| Total this compound | Urine | Human | Non-occupational | 61.1–402.8 µg/L | [11] |

Table 2: Concentrations of n-hexane and its metabolites in human and rat biological samples under various exposure conditions.

Experimental Protocols

In Vivo n-Hexane Induced Neurotoxicity in Rats

This protocol outlines a general procedure for inducing and assessing n-hexane neuropathy in a rat model.

Objective: To evaluate the neurotoxic effects of chronic n-hexane inhalation in rats.

Materials:

-

Male Wistar or Fischer 344 rats (8-10 weeks old)

-

Inhalation exposure chambers

-

n-Hexane (99% purity)

-

Apparatus for neurological function tests (e.g., rotarod, grip strength meter)

-

Equipment for electrophysiological measurements

-

Reagents and equipment for tissue fixation and histopathology

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.

-

Exposure:

-

Divide rats into control and exposure groups.

-

Expose the treatment groups to a target concentration of n-hexane (e.g., 500-5000 ppm) for 6-8 hours/day, 5 days/week, for a duration of up to 13 weeks.[14]

-

The control group is exposed to filtered air under identical conditions.

-

Monitor chamber concentrations of n-hexane regularly using gas chromatography.

-

-

Clinical Observation: Observe animals daily for clinical signs of neurotoxicity, including gait abnormalities, hind limb weakness, and paralysis.[15]

-

Neurological Function Tests:

-

Perform functional tests such as rotarod performance and grip strength measurements at regular intervals (e.g., weekly) to quantitatively assess motor coordination and muscle strength.[15]

-

-

Electrophysiology:

-

At the end of the exposure period, perform nerve conduction studies on the sciatic and tail nerves to measure motor and sensory nerve conduction velocities and amplitudes.[16]

-

-

Tissue Collection and Histopathology:

-

At the termination of the study, perfuse the animals with a suitable fixative (e.g., 4% paraformaldehyde).

-

Dissect peripheral nerves (e.g., sciatic, tibial) and central nervous system tissues (e.g., spinal cord, brain).

-

Process tissues for histopathological examination, including embedding in resin, sectioning, and staining (e.g., with toluidine blue) to visualize axonal swelling and demyelination.[6]

-

In Vitro Metabolism of n-Hexane using Rat Liver Microsomes

This protocol describes a method to study the in vitro metabolism of n-hexane using isolated liver microsomes.

Objective: To determine the rate of n-hexane metabolism and identify the metabolites formed by liver microsomes.

Materials:

-

Rat liver microsomes (prepared in-house or commercially available)

-

n-Hexane

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator/shaking water bath (37°C)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Microsome Preparation (if not commercially sourced):

-

Incubation:

-

In a reaction vessel, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding n-hexane (dissolved in a suitable solvent like DMSO at a low final concentration).

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 0-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an ice-cold organic solvent.

-

Vortex vigorously to extract the metabolites.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Analysis:

-

Analyze the organic extract by GC-MS to identify and quantify the hexanol isomers and other metabolites.

-

References

- 1. oyc.co.jp [oyc.co.jp]

- 2. cdph.ca.gov [cdph.ca.gov]

- 3. ant-tnsjournal.com [ant-tnsjournal.com]

- 4. In vitro cytochrome P450-mediated metabolism of exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. n-Hexane: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Animal Models of Peripheral Neuropathy Due to Environmental Toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of rough microsomes from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Cross-linking of neurofilament proteins of rat spinal cord in vivo after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Covalent crosslinking of neurofilaments in the pathogenesis of n-hexane neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound induced reduction in protein content and mRNA expression of neurofilament in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peripheral nerve injury in patients exposed to n-hexane: an analysis of eight cases - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Hexanedione as a Biomarker for n-Hexane Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-hexanedione (2,5-HD) as a key biomarker for monitoring occupational and environmental exposure to n-hexane. n-Hexane, a widely used industrial solvent, is metabolized in the body to several compounds, with 2,5-HD being the ultimate neurotoxic metabolite.[1][2][3] The quantification of 2,5-HD in biological matrices, primarily urine, serves as a reliable and widely accepted method for assessing exposure and the associated health risks, particularly neurotoxicity.[2][4]

n-Hexane Metabolism and Mechanism of Toxicity

Upon absorption, primarily through inhalation, n-hexane is transported to the liver where it undergoes oxidation by cytochrome P450 enzymes.[1][5] The metabolic pathway proceeds through several intermediates, including 2-hexanol, 2-hexanone (B1666271), and 5-hydroxy-2-hexanone, ultimately leading to the formation of this compound.[1][5][6] It is this γ-diketone structure of 2,5-HD that is responsible for the neurotoxic effects associated with n-hexane exposure.[7]

The primary mechanism of 2,5-HD neurotoxicity involves its reaction with the ε-amino groups of lysine (B10760008) residues in proteins, particularly neurofilaments.[8][9][10] This reaction forms 2,5-dimethylpyrrole adducts, which can then undergo oxidation and lead to protein cross-linking and aggregation.[9][10][11] The disruption of the neurofilament network impairs axonal transport, ultimately resulting in the characteristic central-peripheral distal axonopathy observed in chronic n-hexane exposure.[7]

Recent studies have also elucidated the involvement of specific signaling pathways in 2,5-HD-induced neuronal damage. Evidence suggests that 2,5-HD can induce neuronal apoptosis by up-regulating the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) pathway and activating the c-Jun N-terminal kinase (JNK) signaling cascade.[12][13] Furthermore, 2,5-HD has been shown to downregulate nerve growth factor (NGF) and inhibit the PI3K/Akt signaling pathway, which is crucial for neuronal survival.[14]

Quantitative Data on n-Hexane Exposure and this compound Levels

Urinary 2,5-HD concentrations show a strong correlation with the intensity of n-hexane exposure, making it a valuable tool for biological monitoring.[2][15] The following tables summarize key quantitative data from various studies.

| Parameter | Value | Reference |

| Correlation between n-Hexane Exposure and Urinary 2,5-HD | ||

| Correlation Coefficient (rho) | 0.81 (p < 0.001) | [2][3] |

| Correlation Coefficient (r) after acid hydrolysis | 0.64 - 0.77 | [15] |

| Correlation Coefficient (r) without acid hydrolysis | 0.73 - 0.83 | [15] |

| Occupational Exposure and Urinary 2,5-HD Levels | ||

| n-Hexane Exposure Range (TWA) | 5 - 70 ppm | [2][3] |

| Mean n-Hexane Exposure (TWA) | 15.24 ± 2.98 ppm | [2][3] |

| Urinary 2,5-HD in Exposed Workers (Shoemaker's glue) | 0.08 - 0.99 mg/L | [8] |

| Biological Exposure Indices (BEI) and Reference Values | ||

| ACGIH BEI for "free" 2,5-HD in urine (2019) | 0.5 mg/L | [16] |

| Japan Society for Occupational Health (JSOH) for "free" 2,5-HD | 0.3 mg/g creatinine | [16] |

| JSOH for "total" 2,5-HD (with hydrolysis) | 3 mg/g creatinine | [17] |

| Geometric Mean 2,5-HD in non-exposed men | 0.26 mg/L | [15] |

| Background levels of "free" 2,5-HD (5th-95th percentiles) | <12.0–77.9 µg/L | [16] |

Experimental Protocols

Accurate quantification of urinary 2,5-HD is critical for exposure assessment. The most common analytical techniques include Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[8] A key consideration in the analytical method is the sample preparation, specifically the decision to measure "free" 2,5-HD or "total" 2,5-HD. "Total" 2,5-HD includes the free form plus other precursor metabolites, such as 4,5-dihydroxy-2-hexanone, which are converted to 2,5-HD through acid hydrolysis.[17][18] While measuring total 2,5-HD can provide a more comprehensive measure of exposure, the analysis of free 2,5-HD is often preferred as it is the direct neurotoxic agent.[19]

Protocol 1: Determination of Total Urinary this compound by GC-MS

This protocol is based on the widely used acid hydrolysis method followed by liquid-liquid extraction and GC-MS analysis.[20][21][22][23]

1. Sample Preparation (Acid Hydrolysis and Extraction)

-

Pipette 5.0 mL of urine into a screw-cap glass tube.

-

Add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to 0.5 - 1.0.[21][22]

-

Tightly cap the tube and heat in a water bath or heating block at 90-100°C for 30 minutes.[6][21][22]

-

Allow the sample to cool to room temperature.

-

Add approximately 1 g of sodium chloride (NaCl) to saturate the aqueous phase and vortex to dissolve.[6]

-

Add a known amount of an appropriate internal standard (e.g., this compound-d10 or 2-methyl-3-heptanone).[24][25][26]

-

Add 5.0 mL of dichloromethane (B109758) (DCM) as the extraction solvent.[6][20]

-

Shake vigorously for 5 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.[6]

-

Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Evaporate the DCM extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis

-

Gas Chromatograph Conditions:

-

Column: DB-1701 or similar mid-polarity column.[20]

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 114, 85, 57, 43) and the internal standard.

-

-

Calibration: Prepare a calibration curve using standards of known this compound concentrations in a blank urine matrix, processed through the same extraction procedure.

Protocol 2: Determination of Free Urinary this compound by LC-MS/MS

This protocol allows for the direct measurement of the neurotoxic metabolite without the hydrolysis step and often requires simpler sample preparation.[6][27]

1. Sample Preparation

-

Pipette 1.0 mL of urine into a microcentrifuge tube.

-

Add a known amount of a deuterated internal standard (this compound-d10) to correct for matrix effects and instrument variability.[6][26]

-

Vortex briefly to mix.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For some applications, a simple dilution with the initial mobile phase may be performed.[28]

2. LC-MS/MS Analysis

-

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

This compound: Precursor ion [M+H]⁺ → Product ion(s) (e.g., m/z 115 → 97, 115 → 57).

-

This compound-d10: Precursor ion [M+H]⁺ → Product ion(s) (e.g., m/z 125 → 105).

-

Note: MRM transitions should be optimized for the specific instrument used.

-

-

-

Calibration: Prepare a calibration curve using standards of known this compound concentrations in a blank urine matrix.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound as a biomarker.

Caption: Metabolic pathway of n-hexane to its neurotoxic metabolite, this compound.

Caption: Mechanism of this compound-induced neurotoxicity via protein adduction.

Caption: General experimental workflow for the analysis of urinary this compound.

References

- 1. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Urinary 2,5 hexanedione as a biomarker of n-hexane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. benchchem.com [benchchem.com]

- 7. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Role of Protein Adduction in Toxic Neuropathies of Exogenous and Endogenous Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent crosslinking of neurofilaments in the pathogenesis of n-hexane neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of in vitro pyrrole adduct autoxidation in this compound-treated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. portlandpress.com [portlandpress.com]

- 14. This compound downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dose-dependent increase in this compound in the urine of workers exposed to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. cdc.gov [cdc.gov]

- 18. Evaluation of this compound in urine of workers exposed to n-hexane in Brazilian shoe factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination of urinary this compound concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of urinary this compound concentration by an improved analytical method as an index of exposure to n-hexane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jasem.com.tr [jasem.com.tr]

- 24. Simultaneous determination of n-hexane, 2-hexanone and this compound in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cdc.gov [cdc.gov]

- 26. benchchem.com [benchchem.com]

- 27. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. This compound and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Neurotoxic Effects of 2,5-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Hexanedione (2,5-HD) is the primary neurotoxic metabolite of the industrial solvent n-hexane and its ketone counterpart, methyl n-butyl ketone.[1][2] Chronic exposure to these parent compounds leads to a debilitating central-peripheral distal axonopathy, characterized by progressive muscle weakness, sensory loss, and in severe cases, paralysis.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying 2,5-HD neurotoxicity, detailed experimental protocols for its investigation, and a summary of key quantitative data. The guide is intended to be a valuable resource for researchers and professionals involved in neurotoxicology, drug development, and occupational health.

Mechanism of Neurotoxicity

The neurotoxicity of 2,5-HD is a multi-step process that begins with its metabolic formation and culminates in the disruption of axonal integrity and function.

Metabolism of n-Hexane to this compound

n-Hexane is metabolized primarily in the liver by cytochrome P450 enzymes.[1][4] The bioactivation pathway involves the hydroxylation of n-hexane to 2-hexanol, which is then further oxidized to 2-hexanone, 2,5-hexanediol, and finally to the ultimate neurotoxic agent, this compound.[1][5]

Figure 1: Metabolic conversion of n-hexane to this compound.

Pyrrole (B145914) Formation and Neurofilament Cross-Linking

The core mechanism of 2,5-HD toxicity involves its reaction with the ε-amino groups of lysine (B10760008) residues on proteins, particularly neurofilaments.[3][6] This reaction forms a 2,5-dimethylpyrrole adduct.[7][8] Subsequent oxidation of these pyrrole rings leads to covalent cross-linking of neurofilament proteins.[3][6] This cross-linking disrupts the normal structure and function of the neuronal cytoskeleton, leading to the accumulation of neurofilaments and the characteristic axonal swellings observed in hexacarbon neuropathy.[9][10]

Figure 2: Mechanism of 2,5-HD induced neurofilament cross-linking.

Disruption of Axonal Transport

The cross-linking and aggregation of neurofilaments interfere with both anterograde and retrograde axonal transport, which is crucial for maintaining neuronal integrity.[1][2] Studies have shown that 2,5-HD can alter the transport velocity of neurofilaments. Some studies report an acceleration of slow axonal transport in the proximal axon, while others demonstrate an impairment, particularly in more distal regions or with direct intrathecal administration.[11][12] This disruption of transport contributes to the distal "dying-back" pattern of neuropathy.[10]

Signaling Pathways Implicated in this compound Neurotoxicity

Recent research has identified several signaling pathways that are dysregulated by 2,5-HD, contributing to neuronal apoptosis and damage.

Pro-Nerve Growth Factor (proNGF) / p75 Neurotrophin Receptor (p75NTR) Pathway

This compound has been shown to up-regulate the expression of pro-nerve growth factor (proNGF) and its receptor, p75NTR.[13] The binding of proNGF to p75NTR can activate apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[13] This leads to an imbalance in the pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately promoting neuronal cell death.[13]

Figure 3: The proNGF/p75NTR signaling pathway in 2,5-HD neurotoxicity.

PI3K/Akt Signaling Pathway

This compound can also induce neuronal apoptosis by inhibiting the PI3K/Akt signaling pathway.[14][15] This is achieved by down-regulating the expression of nerve growth factor (NGF).[14] Reduced NGF levels lead to decreased activation of the PI3K/Akt pathway, which is a critical cell survival pathway.[15] This in turn leads to reduced phosphorylation of pro-apoptotic proteins like Bad, allowing them to promote apoptosis.[15]

Figure 4: Inhibition of the PI3K/Akt pathway by this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on 2,5-HD neurotoxicity.

Table 1: In Vivo Neurotoxicity of this compound in Animal Models

| Animal Model | Dose and Administration Route | Duration | Key Findings | Reference(s) |

| Rats | 0.5% in drinking water | 180 days | Significant reduction in neurofilament triplet proteins; presence of cross-linked peptides. | [9] |

| Rats | 100, 200, and 400 mg/kg (intraperitoneal) | 5 weeks | Progressive gait abnormalities; dose-dependent decrease in motor neural response. | [14][15] |

| Rats | 400 mg/kg (intraperitoneal) | 5 weeks | Up-regulation of proNGF and p75NTR; activation of JNK and c-Jun. | [13] |

| Hens | 70 or 200 mg/kg (oral) | Up to 135 days | Widespread pyrrole adduct formation in neural and non-neural proteins. | [7] |

| Rats | 300 mg/kg/day (subcutaneous) | 3 weeks | Delayed latencies and reduced amplitudes in visual and somatosensory evoked potentials. | [16] |

| Rats | 1 g/kg/week | 8 weeks | Increased transport velocity of slow component a (SCa) in motor and sensory nerves. | [17] |

Table 2: Effects of this compound on Axonal Transport

| Study Type | Animal/Cell Model | 2,5-HD Treatment | Parameter Measured | Finding | Reference(s) |

| Anterograde Transport | Rats | 0.5% in drinking water | Neurofilament transport rate | Increased from 0.7 mm/day (control) to 1.2 mm/day. | [11] |

| Anterograde Transport | Rats | Intrathecal injection | Slow component a (SCa) velocity | Decreased transport velocity. | [12] |

| Retrograde Transport | Rats/Mice | 1,000 mg/kg (i.p.) | Tetanus toxin transport velocity | Gradual decrease (approx. 65% inhibition). | |

| Anterograde Transport | Rats | 1 g/kg/week | SCa velocity (motor nerves) | Increased from 1.01 mm/day to 1.25 mm/day. | [17] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | 2,5-HD Concentration | Duration | Key Findings | Reference(s) |

| Murine Neural Progenitor Cells | 500 nM - 50 µM | Not specified | Dose-dependent suppression of proliferation and viability; increased ROS production. | |

| VSC4.1 cells | 10, 20, 40 mM | Not specified | Dose-dependent induction of apoptosis (from 8.11% to 34.9%). | [13] |

| VSC4.1 cells | 5.0, 10.0 mM | Not specified | Significant decrease in NGF expression. | [14] |

| Porcine Granulosa Cells | 20, 40, 60 mmol/L | 24 hours | Inhibition of proliferation; induction of morphological changes and apoptosis. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the neurotoxic effects of this compound.

General Experimental Workflow

A typical investigation into 2,5-HD neurotoxicity follows a multi-level approach, from in vivo models to in vitro cellular and molecular assays.

Figure 5: A generalized experimental workflow for studying 2,5-HD neurotoxicity.

Neurofilament Cross-linking Analysis via SDS-PAGE and Western Blot

This protocol is adapted from methodologies described in studies investigating 2,5-HD-induced protein cross-linking.[9]

-

Tissue Homogenization:

-

Isolate spinal cords from control and 2,5-HD-treated rats.

-

Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-